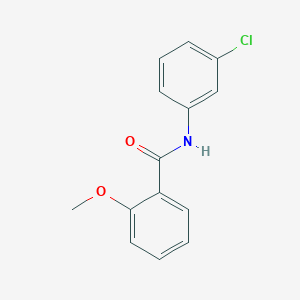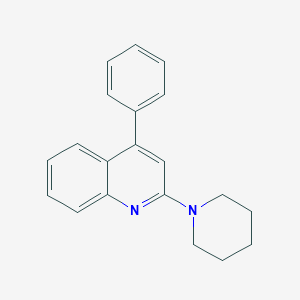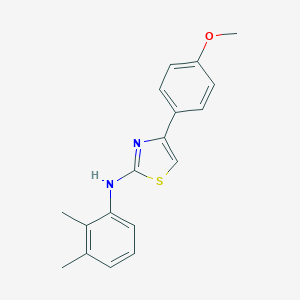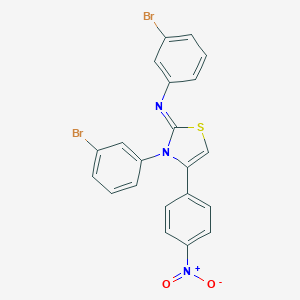![molecular formula C32H29N5 B382177 11-(4-benzhydryl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305331-76-4](/img/structure/B382177.png)
11-(4-benzhydryl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-[4-(Diphenylmethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a complex organic compound with a unique structure It features a piperazine ring substituted with a diphenylmethyl group, and a diazatetracyclohexadeca core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-[4-(Diphenylmethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile typically involves multiple steps. The initial step often includes the formation of the piperazine ring, followed by the introduction of the diphenylmethyl group. The diazatetracyclohexadeca core is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
16-[4-(Diphenylmethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
16-[4-(Diphenylmethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as acting as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 16-[4-(Diphenylmethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine Dihydrochloride: A compound with a similar piperazine ring structure, used as an antihistamine.
2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids: Compounds with similar structural features, known for their antiallergic and spasmolytic activities.
Uniqueness
16-[4-(Diphenylmethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is unique due to its complex diazatetracyclohexadeca core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
305331-76-4 |
|---|---|
Fórmula molecular |
C32H29N5 |
Peso molecular |
483.6g/mol |
Nombre IUPAC |
16-(4-benzhydrylpiperazin-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
InChI |
InChI=1S/C32H29N5/c33-22-27-25-14-9-15-26(25)32(37-29-17-8-7-16-28(29)34-31(27)37)36-20-18-35(19-21-36)30(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-8,10-13,16-17,30H,9,14-15,18-21H2 |
Clave InChI |
ZUQANMDSSASHIJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7)C#N |
SMILES canónico |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,3-benzodioxol-5-yl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B382094.png)
![1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium](/img/structure/B382095.png)

![Diethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B382099.png)
![4-(4-Chlorophenyl)sulfanyl-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B382103.png)
![Diethyl 2-[(2,4,6-trichlorophenyl)hydrazono]malonate](/img/structure/B382104.png)

![4-(dimethylamino)benzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B382109.png)



![4-{4-Nitrophenyl}-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-2,3-dihydro-1,3-thiazole](/img/structure/B382118.png)


